Z-Glu-OMe
CAS No.: 5672-83-3
Cat. No.: VC21541079
Molecular Formula: C8H16N2O2
Molecular Weight: 295,29 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 5672-83-3 |
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Molecular Formula | C8H16N2O2 |
Molecular Weight | 295,29 g/mole |
IUPAC Name | 5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) |
Standard InChI Key | WFBXRBMLCXMBBM-FSPLSTOPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |
SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Chemical Properties and Structure
Z-Glu-OMe is characterized by a glutamic acid core with specific modifications: a benzyloxycarbonyl (Z or Cbz) protecting group at the alpha-amino position and a methyl ester at the gamma-carboxyl group, while the alpha-carboxyl group remains free. This selective protection pattern confers unique reactivity that is highly valued in peptide chemistry.
Physical and Chemical Properties
The compound possesses a well-defined set of physical and chemical properties that make it suitable for various synthetic applications.
Table 1: Chemical Properties of Z-Glu-OMe
Nomenclature and Synonyms
Z-Glu-OMe is known by several synonyms in scientific literature, reflecting its widespread use across different research contexts:
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Z-Glu(OMe)-OH
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Z-L-Glu(Me)-OH
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5-Methyl N-Carbobenzoxy-L-glutamate
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(S)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
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Cbz-L-Glu(OMe)-OH
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N-Carbobenzoxy-L-glutamate
This diversity in nomenclature underscores the compound's significance in various chemical disciplines and applications.
Synthesis Methods
Several methods have been developed for the preparation of Z-Glu-OMe, each with distinct advantages in terms of yield, optical purity, and practical implementation.
Synthetic Routes
The synthesis of Z-Glu-OMe can be accomplished through different approaches, with the most notable ones summarized below:
Table 2: Synthesis Methods for Z-Glu-OMe
Amide Hydrolysis Method
The treatment of N-benzyloxycarbonyl α-methyl esters of L-glutamine with tert-butyl nitrite in refluxing acetonitrile represents a particularly efficient route to Z-Glu-OMe. This approach results in selective hydrolysis of the amide group, yielding optically pure Z-Glu-OMe with a reported efficiency of 74% .
The significance of this synthetic route lies in its ability to maintain the stereochemical integrity of the glutamic acid center, which is crucial for applications in stereoselective synthesis and peptide chemistry .
Applications in Research and Industry
Z-Glu-OMe serves as a versatile building block with diverse applications across multiple scientific disciplines, particularly in peptide synthesis and pharmaceutical research.
Key Applications Overview
The compound's utility spans several fields of chemistry and biochemistry:
Table 3: Applications of Z-Glu-OMe
Role in Peptide Synthesis
As a protected glutamic acid derivative, Z-Glu-OMe plays a crucial role in peptide synthesis. The presence of the Z protecting group on the alpha-amino group and the methyl ester on the gamma-carboxyl group allows for controlled reactivity at the alpha-carboxyl position. This selective reactivity is essential when constructing peptide bonds in a specific sequence .
When incorporated into peptide synthesis protocols, Z-Glu-OMe allows for the selective formation of peptide bonds without unwanted side reactions at the gamma-carboxyl position. The Z protecting group can later be selectively removed under mild conditions (typically hydrogenolysis), allowing for further elaboration of the peptide chain.
Total Synthesis of Complex Molecules
Research findings demonstrate that Z-Glu-OMe has been employed in the total synthesis of complex peptide-based natural products. For example, it serves as a building block in the synthesis of Lipovelutibol A and B, showcasing its utility in creating structurally complex bioactive molecules .
In these synthesis protocols, the selective reactivity of Z-Glu-OMe enables precise control over the incorporation of the glutamic acid residue into the growing peptide chain. The synthetic modules used in these total syntheses are characterized by glutamic acid methyl ester residues at specific positions, highlighting the importance of compounds like Z-Glu-OMe in these endeavors .
Conversion to Bioactive Compounds
One significant research finding is the efficient conversion of Z-Glu-OMe into cis-5-hydroxy-L-pipecolic acid, a compound with notable biological significance . This transformation demonstrates the compound's versatility as a precursor to various bioactive molecules and its potential in medicinal chemistry applications.
Research Findings and Data
Role in Peptide-Based Therapeutics
Derivatives of glutamic acid like Z-Glu-OMe are employed in synthesizing compounds with potential therapeutic effects. For instance, these derivatives have been used in developing compounds that modulate gastric secretion and other physiological processes.
Research has demonstrated that the incorporation of glutamic acid residues, often in protected forms like Z-Glu-OMe, can significantly influence the biological activity and pharmacokinetic properties of peptide-based therapeutics .
Synthetic Methodology Advancements
The development of efficient synthetic routes to Z-Glu-OMe, such as the amide hydrolysis method with tert-butyl nitrite, represents an important advancement in synthetic methodology. This approach yields optically pure Z-Glu-OMe with high efficiency, addressing a significant challenge in the preparation of chiral building blocks for pharmaceutical applications .
Current Research Trends
Recent research continues to explore new applications and synthetic methodologies involving Z-Glu-OMe. The compound remains an important tool in peptide chemistry, with ongoing investigations focused on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel peptide-based therapeutics incorporating glutamic acid derivatives
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Investigation of structure-activity relationships in peptides containing modified glutamic acid residues
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